molecular formula C10H11ClO B2494645 1-(5-Chloro-2-methylphenyl)propan-1-one CAS No. 1193779-97-3

1-(5-Chloro-2-methylphenyl)propan-1-one

Cat. No.: B2494645
CAS No.: 1193779-97-3
M. Wt: 182.65
InChI Key: VWJBDJMIASDRMJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)propan-1-one (CAS 1536210-51-1) is a synthetic organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . This compound is of significant interest in cutting-edge forensic and neuropharmacological research, particularly in the study of New Psychoactive Substances (NPS) . As a member of the cathinone family, it serves as a key structural analog for investigating the impact of specific substituents, such as the chloro and methyl groups on the phenyl ring, on biological activity and toxicity . Recent scientific literature has highlighted that chlorinated cathinone derivatives can exhibit notable cytotoxicity and may interfere with crucial neurological systems . In vitro studies on similar compounds using models like the SH-SY5Y neuroblastoma cell line have shown mechanisms of neuronal damage, including the induction of oxidative stress and disruption of mitochondrial membrane potential . Furthermore, emerging research explores the effect of such cathinones on the cholinergic system, including potential inhibition of the acetylcholinesterase (AChE) enzyme, which is vital for understanding their broader neurotoxic profile . This chemical is supplied exclusively for research purposes, such as analytical method development, structural characterization, and toxicological assessment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJBDJMIASDRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity of 1 5 Chloro 2 Methylphenyl Propan 1 One

Elucidation of Reaction Mechanisms in the Formation of Aryl Propanones

The primary method for synthesizing aryl propanones such as 1-(5-chloro-2-methylphenyl)propan-1-one is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, a propanoyl group) onto an aromatic ring. chemguide.co.uk The reaction typically employs an acyl halide (e.g., propanoyl chloride) or an acid anhydride (B1165640) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). khanacademy.org

The mechanism proceeds through several key steps:

Formation of the Electrophile : The Lewis acid catalyst (AlCl₃) coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond. This facilitates the cleavage of the bond to form a highly reactive and resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation and Reformation of the Aromatic Ring : A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that bore the electrophile. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final aryl ketone product, along with the regenerated catalyst and HCl.

A crucial feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The acyl group is deactivating, which prevents further acylation reactions on the same ring, leading to a monoacylated product. organic-chemistry.org

Influence of Chloro and Methyl Substituents on Reaction Pathways and Regioselectivity

The synthesis of this compound starts from 4-chlorotoluene (B122035). The positions of the existing chloro and methyl substituents on the benzene (B151609) ring dictate the regioselectivity of the incoming propanoyl group.

Methyl Group (-CH₃) : This is a weakly activating group that donates electron density to the ring primarily through an inductive effect. minia.edu.eg It directs incoming electrophiles to the ortho and para positions relative to itself. minia.edu.eg

Chloro Group (-Cl) : This is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, which helps stabilize the positive charge in the arenium ion intermediate for ortho and para attack. fiveable.meorganicchemistrytutor.com

In 4-chlorotoluene, the methyl group is at position 1 and the chloro group is at position 4. The directing effects of these two groups are analyzed to predict the site of acylation:

The methyl group at C1 directs to C2 (ortho), C6 (ortho), and C4 (para). The para position is already occupied by the chloro group.

The chloro group at C4 directs to C3 (ortho) and C5 (ortho).

The positions available for substitution are C2, C3, C5, and C6. The methyl group activates the ring, making the positions ortho to it (C2 and C6) more nucleophilic. The chloro group deactivates the ring, making the positions ortho to it (C3 and C5) less reactive. Therefore, the electrophilic attack will preferentially occur at the positions activated by the methyl group.

Between the two ortho positions (C2 and C6), C2 is sterically less hindered than C6, which is flanked by both the methyl and chloro groups. However, the major product is this compound, which means the acylation occurs at the C2 position. This outcome is a result of the combined directing influence where the methyl group strongly directs to its ortho position, and this position is also meta to the deactivating chloro group, which is a less unfavorable position than being ortho or para to it.

Table 1: Directing Effects of Substituents in Friedel-Crafts Acylation of 4-Chlorotoluene
SubstituentTypeDirecting EffectInfluence on Reactivity
Methyl (-CH₃)ActivatingOrtho, ParaIncreases electron density on the ring
Chloro (-Cl)DeactivatingOrtho, ParaDecreases electron density on the ring

Reactivity Profiles of the Propanone Moiety

The chemical reactivity of this compound is dominated by the carbonyl group (C=O) of the propanone chain. This group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, making it a site for various chemical transformations. ncert.nic.in

Nucleophilic Addition Reactions at the Carbonyl Center

Aldehydes and ketones readily undergo nucleophilic addition reactions. ncert.nic.inlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgfiveable.me Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. fiveable.me

Common nucleophilic addition reactions for a ketone like this compound include:

Cyanohydrin Formation : Reaction with hydrogen cyanide (HCN), usually in the presence of a catalytic amount of base, adds a cyanide group to the carbonyl carbon to form a cyanohydrin.

Acetal/Ketal Formation : In the presence of an acid catalyst, ketones react with two equivalents of an alcohol to form ketals. This reaction is reversible.

Grignard and Organolithium Reactions : Organometallic reagents like Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Reduction Pathways of the Ketone Functionality

The ketone functionality can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (CH₂).

Reduction to Alcohols : Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-(5-chloro-2-methylphenyl)propan-1-ol. masterorganicchemistry.comumn.edu The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. blogspot.com

Reduction to Alkanes : The complete reduction of the carbonyl group to a methylene group can be achieved under harsh conditions.

Wolff-Kishner Reduction : This method involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. orgoreview.comwikipedia.orgbyjus.com The mechanism involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas to yield the alkane. organicchemistrytutor.commasterorganicchemistry.com

Clemmensen Reduction : This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly suitable for aryl ketones that are stable in strong acid. masterorganicchemistry.com

Table 2: Common Reduction Reactions of the Propanone Moiety
Reaction TypeReagent(s)Product
Reduction to Secondary AlcoholNaBH₄ or LiAlH₄1-(5-Chloro-2-methylphenyl)propan-1-ol
Reduction to Alkane (Wolff-Kishner)H₂NNH₂, KOH, heat1-(5-Chloro-2-methyl-phenyl)-propane
Reduction to Alkane (Clemmensen)Zn(Hg), HCl1-(5-Chloro-2-methyl-phenyl)-propane

Oxidation Reactions and Derived Transformations of the Propanone Group

Ketones are generally resistant to oxidation under mild conditions. However, they can be cleaved under more forceful conditions or undergo specific oxidation reactions like the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organicchemistrytutor.com

The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups are the ethyl group and the 5-chloro-2-methylphenyl group. The phenyl group has a higher migratory aptitude than the ethyl group (primary alkyl). Therefore, the oxygen atom will insert between the carbonyl carbon and the aromatic ring, yielding 5-chloro-2-methylphenyl propanoate.

Stereochemical Aspects in the Synthesis and Reactions of Chiral Aryl Propanones

The compound this compound is prochiral. While the molecule itself is achiral, the carbonyl carbon is a prochiral center. Reactions at this center, such as nucleophilic addition or reduction, can create a new stereocenter.

For example, the reduction of the ketone with NaBH₄ produces 1-(5-chloro-2-methylphenyl)propan-1-ol. The carbon atom bearing the hydroxyl group in the product is a chiral center, as it is attached to four different groups (hydroxyl, hydrogen, ethyl, and 5-chloro-2-methylphenyl). Without a chiral influence, the reaction produces a racemic mixture of the (R) and (S) enantiomers in equal amounts. masterorganicchemistry.com

The synthesis of a single enantiomer (asymmetric synthesis) is of great importance, particularly in the pharmaceutical industry. acs.org This can be achieved by using chiral reducing agents or catalysts. nih.gov

Catalytic Asymmetric Reduction : This is a highly efficient method that uses a catalytic amount of a chiral transition metal complex (e.g., based on ruthenium, rhodium, or iridium) or an organocatalyst (like an oxazaborolidine, or CBS catalyst) in the presence of a stoichiometric reducing agent (e.g., H₂, borane). wikipedia.orgrsc.orgthieme-connect.com These chiral catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer over the other. sctunisie.org

Biocatalysis : Enzymes from various microorganisms (like yeast or bacteria) or plants can reduce prochiral ketones with very high enantioselectivity, offering an environmentally friendly route to chiral alcohols. nih.govmagtech.com.cn

The ability to control the stereochemical outcome of reactions at the propanone moiety is a critical aspect of modern organic synthesis, enabling the creation of complex, optically active molecules from simple prochiral precursors. wikipedia.orgthieme-connect.com

Advanced Spectroscopic Characterization of 1 5 Chloro 2 Methylphenyl Propan 1 One

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of 1-(5-Chloro-2-methylphenyl)propan-1-one, a detailed portrait of its molecular framework can be established.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key predicted absorptions are indicative of its aromatic, ketonic, and halogenated structure.

The most prominent feature in the predicted FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the propanone group, expected in the 1680-1700 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups are predicted to be observed in the 2850-3000 cm⁻¹ range. The presence of the substituted benzene (B151609) ring would be further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is predicted to give rise to a moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
~3050-3100Aromatic C-H StretchMedium-Weak
~2930-2980Aliphatic C-H Stretch (CH₃, CH₂)Medium
~1690Carbonyl (C=O) StretchStrong
~1590, ~1470Aromatic C=C StretchMedium
~1450Aliphatic C-H Bend (CH₃, CH₂)Medium
~1360CH₃ Symmetric BendWeak
~750C-Cl StretchStrong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the predicted Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent.

A strong signal corresponding to the symmetric "ring breathing" mode of the substituted benzene ring is predicted around 1000 cm⁻¹. The aromatic C=C stretching vibrations would also produce strong bands in the 1450-1600 cm⁻¹ region, complementing the FT-IR data. While the carbonyl (C=O) stretch is visible in Raman, it is typically weaker than in the IR spectrum. Aliphatic C-H stretching and bending modes are also expected, but often yield weaker Raman signals compared to the aromatic features. The C-Cl stretch is also Raman active and would be observed in a similar region as in the FT-IR spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentIntensity
~3050-3100Aromatic C-H StretchMedium
~2930-2980Aliphatic C-H Stretch (CH₃, CH₂)Medium-Strong
~1690Carbonyl (C=O) StretchWeak
~1590Aromatic C=C StretchStrong
~1000Aromatic Ring Breathing ModeStrong
~750C-Cl StretchMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environments of ¹H and ¹³C nuclei, a complete and unambiguous structural assignment of this compound can be achieved.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, five distinct proton signals are predicted.

The aromatic region is expected to show three signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the methyl group is predicted to be the most shielded, while the proton ortho to the carbonyl group will be the most deshielded. The propanone side chain will exhibit two signals: a quartet for the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl and a triplet for the terminal methyl (-CH₃) group, due to spin-spin coupling. The methyl group attached to the aromatic ring will appear as a singlet.

Table 3: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityProton Assignment
~7.3-7.51HDoublet (d)Aromatic H (ortho to carbonyl)
~7.2-7.31HDoublet of Doublets (dd)Aromatic H (meta to carbonyl, ortho to Cl)
~7.1-7.21HDoublet (d)Aromatic H (ortho to methyl)
~2.9-3.12HQuartet (q)-COCH₂CH₃
~2.4-2.53HSinglet (s)Ar-CH₃
~1.1-1.23HTriplet (t)-COCH₂CH₃

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic). For this compound, ten distinct carbon signals are predicted, corresponding to each carbon atom in the molecule.

The most deshielded signal will be that of the carbonyl carbon, predicted to be well above 200 ppm. The six aromatic carbons will resonate in the typical range of 125-140 ppm, with the carbon bearing the chloro substituent and the carbon attached to the carbonyl group showing distinct shifts. The three aliphatic carbons—the methylene and two methyl groups—will appear in the upfield region of the spectrum, generally below 40 ppm.

Table 4: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~204Carbonyl (C=O)
~138Aromatic C (ipso- to methyl)
~137Aromatic C (ipso- to carbonyl)
~134Aromatic C (ipso- to chloro)
~131Aromatic C-H
~129Aromatic C-H
~127Aromatic C-H
~35Methylene (-COCH₂CH₃)
~21Aromatic Methyl (Ar-CH₃)
~8Methyl (-COCH₂CH₃)

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio to several decimal places. This allows for the unambiguous confirmation of the molecular formula.

The molecular formula for this compound is C₁₀H₁₁ClO. HRMS analysis would be expected to detect the molecular ion ([M]⁺˙) as well as common adducts such as the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺). The presence of chlorine would be evident from the characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third that of the M peak (due to the ³⁵Cl isotope). The calculated exact masses for these species provide a precise target for experimental verification.

Table 5: Calculated Exact Masses for HRMS Analysis of C₁₀H₁₁ClO

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙ (with ³⁵Cl)[C₁₀H₁₁³⁵ClO]⁺˙182.0498
[M+2]⁺˙ (with ³⁷Cl)[C₁₀H₁₁³⁷ClO]⁺˙184.0469
[M+H]⁺ (with ³⁵Cl)[C₁₀H₁₂³⁵ClO]⁺183.0577
[M+Na]⁺ (with ³⁵Cl)[C₁₀H₁₁³⁵ClNaO]⁺205.0396

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly available, a detailed analysis of its probable solid-state molecular geometry and conformation can be inferred from the crystallographic data of structurally related compounds. X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. wikipedia.orgnih.gov

For this compound, the core structure consists of a substituted phenyl ring attached to a propan-1-one group. The geometry of the phenyl ring is expected to be largely planar. The substituents on the ring, a chloro group at position 5 and a methyl group at position 2, will influence the electronic distribution and may cause minor distortions in the ring's planarity.

The conformation of the propan-1-one side chain relative to the phenyl ring is of particular interest. Steric hindrance between the methyl group at the ortho position (position 2) of the phenyl ring and the carbonyl group of the propan-1-one moiety is likely to be a significant factor. This steric interaction would likely force the propanoyl group to be twisted out of the plane of the phenyl ring. This dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring is a critical conformational parameter. In related substituted acetophenones and propiophenones, this angle is known to be influenced by the size and position of the substituents on the phenyl ring. cdnsciencepub.com

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
C-Cl Bond Length~1.74 Å
C-C (aromatic) Bond Length~1.39 Å
C=O Bond Length~1.21 Å
Dihedral Angle (Phenyl Ring - Carbonyl Group)30-60°

Note: These are predicted values based on data from structurally similar compounds and are intended to be representative.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iq The chromophores in this compound are the substituted phenyl ring and the carbonyl group, which together form a conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands characteristic of many aryl ketones:

A strong absorption band at shorter wavelengths (around 240-260 nm) : This band is attributed to a π→π* transition, primarily associated with the electronic excitations within the aromatic ring. The position and intensity of this band are sensitive to the substitution pattern on the ring. The presence of the chloro and methyl groups, acting as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted acetophenone. studyraid.com

A weaker absorption band at longer wavelengths (around 280-320 nm) : This band corresponds to an n→π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically less intense than the π→π* transition. The steric hindrance caused by the ortho-methyl group, which can disrupt the coplanarity of the carbonyl group and the phenyl ring, may lead to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of this band. cdnsciencepub.com

The solvent used for the measurement can also influence the positions of these absorption bands. Polar solvents can stabilize the ground state of the n→π* transition more than the excited state, leading to a hypsochromic shift.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λmax (in a non-polar solvent)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π→π~255 nm~12,000
n→π~310 nm~50

Note: These are estimated values based on the spectra of related substituted propiophenones and are subject to solvent effects. cdnsciencepub.comstudyraid.com

Computational Chemistry and Theoretical Investigations of 1 5 Chloro 2 Methylphenyl Propan 1 One

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 1-(5-chloro-2-methylphenyl)propan-1-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized ground state geometry. researchgate.net

Illustrative Data Table of Calculated Geometrical Parameters:

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.22 Å
C-Cl ~1.75 Å
C-C (aromatic) ~1.39 - 1.41 Å
C-C (propanone) ~1.52 Å
Bond Angle C-C-C (propanone) ~112°
C-C=O ~120°

These theoretical calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. growingscience.com A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenyl ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring. The energy of these orbitals and their gap can be used to calculate various chemical reactivity descriptors, as illustrated in the table below.

Illustrative Data Table of Calculated Reactivity Descriptors:

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2 Escaping tendency of electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. growingscience.com

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the propanone side chain in this compound allows for different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

By systematically rotating the dihedral angle between the phenyl ring and the propanone group, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. For similar aromatic ketones, it has been observed that the planarity or non-planarity of the molecule is influenced by the steric hindrance of the substituents on the ring. The presence of the 2-methyl group in the target molecule would likely lead to a non-planar arrangement being the most stable conformation to minimize steric clash with the propanone group.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Theoretical studies can also shed light on the various non-covalent interactions that govern the molecule's behavior.

Intramolecular Interactions: Within a single molecule of this compound, intramolecular interactions, such as steric repulsion between the 2-methyl group and the propanone side chain, play a significant role in determining the preferred conformation. Hydrogen bonding is not a prominent feature within this specific molecule.

Synthetic Utility and Transformational Chemistry of 1 5 Chloro 2 Methylphenyl Propan 1 One

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique structural features of 1-(5-chloro-2-methylphenyl)propan-1-one, namely the presence of a reactive ketone functional group and a substituted aromatic ring, position it as an important precursor in multi-step synthetic sequences. The chlorine and methyl groups on the phenyl ring influence the reactivity and orientation of subsequent chemical transformations, allowing for the regioselective synthesis of intricate molecules.

While specific, large-scale industrial applications are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The combination of the chloro and methyl substituents on the phenyl ring can be found in a number of compounds investigated for their therapeutic potential.

Derivatization Strategies of the Propanone Core for Diversified Chemical Scaffolds

The propanone core of this compound is amenable to a wide array of chemical modifications, enabling the generation of diverse chemical scaffolds. These transformations primarily target the carbonyl group and the adjacent α-protons, opening avenues for the construction of both acyclic and cyclic derivatives.

Formation of Chalcone (B49325) and Related α,β-Unsaturated Ketone Derivatives

A cornerstone of the derivatization of this compound is its participation in the Claisen-Schmidt condensation reaction. This base-catalyzed reaction with various aromatic aldehydes leads to the formation of chalcones, which are α,β-unsaturated ketones. These chalcones are themselves valuable intermediates due to their conjugated system and diverse biological activities.

The general reaction scheme involves the deprotonation of the α-carbon of the propanone by a base, followed by nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the chalcone.

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

Aldehyde ReactantChalcone ProductReaction Conditions
Benzaldehyde(2E)-1-(5-Chloro-2-methylphenyl)-3-phenylprop-2-en-1-oneEthanolic NaOH, room temperature
4-Methoxybenzaldehyde(2E)-1-(5-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAqueous KOH, room temperature
4-Nitrobenzaldehyde(2E)-1-(5-Chloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneMethanolic NaOH, reflux

Cyclization Reactions to Generate Heterocyclic Systems

The chalcones derived from this compound are excellent precursors for the synthesis of a variety of heterocyclic compounds. The α,β-unsaturated ketone moiety provides a reactive scaffold for cyclocondensation reactions with various binucleophiles.

Pyrazoline Synthesis: One of the most common applications of these chalcones is in the synthesis of pyrazolines. Reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of 2-pyrazolines. These five-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Pyrimidine (B1678525) Synthesis: Another important class of heterocycles accessible from these chalcone intermediates are pyrimidines. The reaction of the chalcone with urea, thiourea, or guanidine (B92328) in the presence of a strong base results in the formation of the corresponding dihydropyrimidine (B8664642) derivatives.

Table 2: Heterocyclic Systems Derived from this compound Chalcones

Heterocyclic SystemReagentsGeneral Reaction Conditions
PyrazolinesHydrazine hydrate, PhenylhydrazineEthanolic solution, reflux
PyrimidinesUrea, Thiourea, GuanidineBasic conditions (e.g., KOH in ethanol), reflux

This table outlines general synthetic pathways. Specific reaction conditions and yields would require experimental determination.

Conversions to Other Functional Groups via Specific Transformations

Beyond the formation of chalcones and heterocycles, the propanone core of this compound can undergo various other functional group transformations:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(5-chloro-2-methylphenyl)propan-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens up access to a different class of compounds with altered physical and biological properties.

Reaction with Organometallic Reagents: Grignard reagents can add to the carbonyl group to yield tertiary alcohols. For example, reaction with methylmagnesium bromide would produce 2-(5-chloro-2-methylphenyl)butan-2-ol. This allows for the introduction of new carbon-carbon bonds and further molecular complexity.

Contributions to the Synthesis of Fine Chemicals and Specialty Materials

While the direct application of this compound in the large-scale production of specific fine chemicals or specialty materials is not extensively documented, its role as a versatile intermediate suggests its utility in these areas. The derivatives of this compound, particularly the heterocyclic systems, are scaffolds that are frequently explored in the development of:

Pharmaceuticals: Pyrazoline and pyrimidine cores are present in numerous drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Agrochemicals: Many pesticides and herbicides contain heterocyclic moieties similar to those that can be synthesized from this starting material. The presence of a chlorinated aromatic ring is a common feature in many agrochemicals.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CPrevents decomposition
Reaction Time4–6 hrsBalances completion vs. side reactions
Solvent PolarityHigh (e.g., DCM)Stabilizes intermediates

What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate chlorinated by-products .
  • Recrystallization : Ethanol/water mixtures (70:30) at low temperatures (4°C) enhance crystal purity .
  • Automated Flash Systems : Reduce human error and improve reproducibility in high-throughput workflows .

How is this compound characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl stretches at ~550–750 cm⁻¹ .
  • ¹H/¹³C NMR : Identify substituent positions:
    • Methyl group : δ ~2.3–2.5 ppm (singlet, 3H).
    • Aromatic protons : δ ~6.8–7.5 ppm (coupled doublets for chloro and methyl substituents) .
  • Mass Spectrometry : Molecular ion peak at m/z 196 (M⁺) with fragments at m/z 141 (loss of C₃H₅O) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/SignalsStructural Insight
IR1720 cm⁻¹ (C=O)Confirms ketone group
¹H NMRδ 2.4 (s, 3H, CH₃)Methyl group position
MSm/z 196 (M⁺)Molecular weight confirmation

Advanced Research Questions

What reaction mechanisms govern the transformations of this compound in substitution and reduction reactions?

Methodological Answer:

  • Nucleophilic Substitution : The chloro group undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols in polar solvents (e.g., DMF) at 80–100°C. Steric hindrance from the methyl group slows reactivity at the ortho position .
  • Ketone Reduction : Use NaBH₄/EtOH or LiAlH₄/THF to reduce the carbonyl to a secondary alcohol. The electron-withdrawing chloro group increases reduction efficiency .
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) and kinetic studies differentiate between concerted and stepwise pathways .

How does this compound interact with biological targets such as enzymes?

Methodological Answer:

  • Enzyme Inhibition : The chloro and methyl groups enhance hydrophobic interactions with enzyme active sites (e.g., cytochrome P450). Competitive inhibition assays (IC₅₀) using fluorogenic substrates quantify potency .
  • Hydrogen Bonding : The ketone oxygen acts as a hydrogen bond acceptor, verified via X-ray crystallography or molecular docking simulations .
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic profiles .

How can contradictions in reported substituent effects on reactivity be resolved?

Methodological Answer:

  • Controlled Comparative Studies : Synthesize analogs (e.g., 1-(3-Chlorophenyl)propan-1-one) under identical conditions to isolate substituent effects .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic (HOMO/LUMO) and steric influences on reaction pathways .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., Hammett plots correlating σ values with reaction rates) .

Q. Table 3: Substituent Effects on Reactivity

Substituent PositionElectronic EffectObserved Reactivity Trend
para-ClStrong -IFaster SNAr
ortho-CH₃Steric hindranceSlower nucleophilic attack

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